

A Technical Guide to Novel Oxaziridine Compounds: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | | | | |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name: | Oxaziridin-2-ol | | | | |
| Cat. No.: | B15424921 | Get Quote | | | |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, have emerged as versatile reagents and pharmacophores in modern organic chemistry and drug discovery. Their unique strained-ring structure imparts a high degree of reactivity, allowing them to act as efficient oxygen and nitrogen transfer agents. This technical guide provides an in-depth overview of novel oxaziridine compounds, with a focus on their synthesis, characterization through CAS numbers, and their burgeoning role in modulating biological pathways.

Featured Novel Oxaziridine: A Covalent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)

A significant recent development in the field is the discovery of oxaziridine-based covalent inhibitors targeting cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a prominent target in cancer therapy.[1][2][3] One such pioneering compound, identified from a library of oxaziridine fragments, has demonstrated the potential of this class of molecules in developing novel therapeutics.[1][2][3]

Quantitative Data Summary



| Compound Class | Example Compound | CAS Number | Application | Key Quantitative Data |
|----------------------------|--|---------------------------|----------------------------|-----------------------------|
| N-Alkyl Oxaziridine | 1oxF11 (structure-based name) | Not Yet Assigned | Covalent inhibitor of CDK4 | Data from screening library |
| N-Sulfonyl Oxaziridine | (±)-trans-2- (Phenylsulfonyl)- 3- phenyloxaziridine | 63160-13-4 | Asymmetric oxidizing agent | mp 94–95°C (dec) |
| Perfluorinated Oxaziridine | Perfluoro-cis-2-n- butyl-3-n- propyloxaziridine | Not Publicly Available | C-H bond hydroxylation | - |

Experimental Protocols

The synthesis of novel oxaziridines, including those developed as covalent protein ligands, generally follows a two-step sequence involving the formation of an imine followed by its oxidation.[4]

General Synthesis of N-Alkyl Oxaziridines

A common and effective method for the synthesis of N-alkyl oxaziridines involves the oxidation of the corresponding imine with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[4]

Step 1: Imine Formation A primary amine is condensed with an aldehyde or ketone, typically under conditions that facilitate the removal of water, to form the corresponding imine (Schiff base).

Step 2: Oxidation The purified imine is then dissolved in a suitable solvent, such as dichloromethane, and treated with an oxidizing agent like mCPBA. The reaction is usually carried out at low temperatures to control selectivity and minimize side reactions. The resulting oxaziridine can be purified using standard chromatographic techniques.

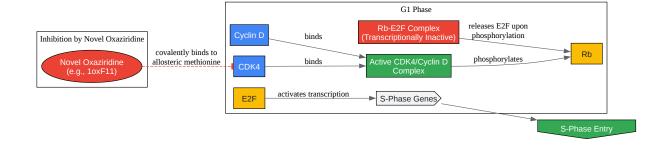


Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine

This N-sulfonyl oxaziridine is synthesized by the oxidation of the corresponding N-sulfonylimine. A detailed, scalable procedure has been published in Organic Syntheses. The process involves the Baeyer–Villiger-type oxidation of the sulfonimine, which selectively yields the trans-oxaziridine.

Signaling Pathway and Experimental Workflow CDK4 Signaling Pathway and Inhibition by a Novel Oxaziridine

Novel oxaziridine-based covalent ligands have been identified that target a functional allosteric methionine site on CDK4.[1][2][3] This interaction inhibits the kinase activity of CDK4, which in turn blocks the phosphorylation of the retinoblastoma (Rb) protein. The hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest.[1][5]



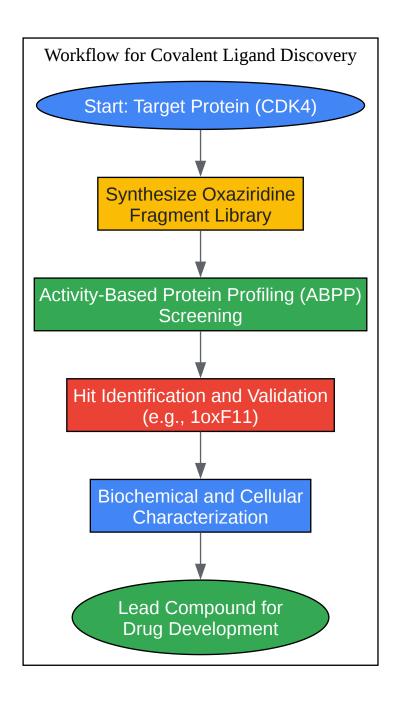
Click to download full resolution via product page

Caption: CDK4 signaling pathway and its inhibition by a novel oxaziridine compound.



Experimental Workflow for Identifying Covalent Oxaziridine Ligands

The discovery of novel oxaziridine inhibitors of CDK4 was enabled by an activity-based protein profiling (ABPP) platform.[1][2][3] This workflow involves the screening of a library of oxaziridine fragments against the target protein to identify covalent modifiers.



Click to download full resolution via product page



Caption: Experimental workflow for the discovery of covalent oxaziridine ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxaziridine Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Novel Oxaziridine Compounds: Synthesis, Characterization, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15424921#cas-number-for-novel-oxaziridine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com